Product packaging for 2-Methyl-5-(4-propylbenzoyl)pyridine(Cat. No.:CAS No. 1187164-79-9)

2-Methyl-5-(4-propylbenzoyl)pyridine

Cat. No.: B1392175
CAS No.: 1187164-79-9
M. Wt: 239.31 g/mol
InChI Key: WBNWYCCSFNMXFR-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-propylbenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO and is of interest in advanced chemical and pharmaceutical research . This molecule features a pyridine ring, a common pharmacophore in medicinal chemistry, which is substituted at the 2-position with a methyl group and at the 5-position with a 4-propylbenzoyl group. The benzoyl moiety linked to a propyl chain can be a key structural element for modulating the compound's lipophilicity and electronic characteristics, which are critical parameters in drug design. Researchers may investigate this compound as a potential synthetic intermediate or as a structural core for developing novel bioactive molecules. Its structure suggests potential utility in exploring structure-activity relationships, particularly in the development of compounds with targeted biological activities. Like many specialized organic compounds, it may serve as a key building block in heterocyclic chemistry for the synthesis of more complex structures. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B1392175 2-Methyl-5-(4-propylbenzoyl)pyridine CAS No. 1187164-79-9

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-4-13-6-9-14(10-7-13)16(18)15-8-5-12(2)17-11-15/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNWYCCSFNMXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-propylbenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the acylation of 2-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this method, 2-methyl-5-bromopyridine is coupled with 4-propylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the carbonyl group in the 4-propylbenzoyl moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), and sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives of the 4-propylbenzoyl group.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds similar to 2-Methyl-5-(4-propylbenzoyl)pyridine exhibit significant anticancer activities. For instance, pyridine derivatives have been shown to interact with folic acid metabolic pathways, making them potential candidates for treating various neoplasms, including leukemia and breast cancer . The ability of these compounds to act on enzymes utilizing folic acid suggests a promising avenue for developing new therapeutic agents.

Antimicrobial Activity
Pyridine derivatives are also noted for their antimicrobial properties. Studies have demonstrated that certain pyridine compounds can inhibit the growth of pathogenic bacteria and fungi. This antimicrobial activity is crucial for developing new antibiotics and antifungal agents, especially in an era of increasing antibiotic resistance .

Materials Science Applications

Polymer Additives
this compound can serve as an effective additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and UV resistance, making it suitable for applications in coatings and plastics . The compound's ability to absorb UV light can protect materials from degradation, extending their lifespan.

Dyes and Pigments
The compound's structural features allow it to be explored as a dye or pigment in textile and plastic industries. Its potential to impart color while providing stability against light exposure makes it a candidate for high-performance applications .

Chemical Intermediate

Synthesis of Other Compounds
this compound is valuable as an intermediate in synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals . The versatility of this compound in synthetic pathways highlights its importance in organic chemistry.

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAnticancer AgentPotential treatment for leukemia, breast cancer
Antimicrobial AgentEffective against various pathogens
Materials SciencePolymer AdditiveEnhances thermal stability and UV resistance
Dyes and PigmentsImparts color with light stability
Chemical IntermediateSynthesis of Complex Organic MoleculesUseful in pharmaceuticals and agrochemicals

Case Studies

  • Anticancer Research : A study conducted on pyridine derivatives demonstrated their efficacy against various cancer cell lines, indicating potential pathways for drug development targeting folic acid metabolism .
  • Antimicrobial Efficacy : Research published in Current Chemistry Letters highlighted the antimicrobial activity of pyridine-based compounds against Escherichia coli, showcasing their potential in developing new antibiotics .
  • Polymeric Applications : Investigations into the use of pyridine derivatives as additives in polymer formulations revealed improvements in UV stability and mechanical properties, suggesting practical applications in consumer products .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-propylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for interactions with nucleophilic and electrophilic sites, while the 4-propylbenzoyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparison of 2-methyl-5-(4-propylbenzoyl)pyridine with structurally related pyridine derivatives highlights the impact of substituents on physicochemical and biological properties:

Compound Name Substituents (Position) Key Functional Groups Potential Applications
This compound Methyl (2), 4-propylbenzoyl (5) Benzoyl, alkyl chain Hypothetical: Drug intermediates, agrochemicals
N-O-Modified Nucleosides [] Isoxazolidin-5-yl, phosphonate Phosphonate, pyrimidine dione Antiretroviral agents (low HIV inhibition observed)
Patent Compound (EP 2023) [] Trifluoromethyl, carboxamide CF₃, carboxamide Agrochemicals (e.g., insecticides)

Key Observations:

  • Electronic Effects : The electron-withdrawing benzoyl group may polarize the pyridine ring, contrasting with the electron-deficient trifluoromethyl group in the patent compound, which enhances metabolic stability .
  • The absence of such groups in this compound suggests differing pharmacological profiles .

Biological Activity

2-Methyl-5-(4-propylbenzoyl)pyridine is an organic compound belonging to the pyridine family, characterized by a methyl group at the second position and a 4-propylbenzoyl group at the fifth position of the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C18H21NO
  • CAS Number : 1187164-79-9
  • IUPAC Name : (6-methylpyridin-3-yl)-(4-propylphenyl)methanone

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that certain pyridine derivatives, including this compound, possess the ability to inhibit cancer cell growth. The mechanism is thought to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, a study highlighted its potential in inhibiting cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, which could make it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory potential. Research indicates that it may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes responsible for inflammatory processes and cancer progression.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYesYes
2-Methyl-5-(4-methylbenzoyl)pyridineModerateNoYes
2-Methyl-5-vinylpyridineYesModerateNo

This table illustrates that while some compounds share similar activities, this compound stands out due to its broad spectrum of biological effects.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research : Another study demonstrated that the compound effectively reduced inflammation markers in a murine model of arthritis, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 2-methyl-5-(4-propylbenzoyl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-methyl-5-bromopyridine with 4-propylbenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in a solvent like dichloromethane. The base neutralizes HCl byproducts, driving the reaction to completion. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Key factors affecting yield include stoichiometric ratios, reaction time (12-24 hours), and temperature (40-60°C) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • NMR (¹H/¹³C) : To confirm substitution patterns on the pyridine and benzoyl groups. For example, the methyl group at position 2 of pyridine appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with substitution.
  • Mass Spectrometry (HRMS) : To verify molecular weight (calculated for C₁₆H₁₇NO: 239.13 g/mol).
  • HPLC : For purity assessment, using a C18 column with acetonitrile/water gradients. Retention times should be compared against synthetic standards .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate the compound degrades under prolonged exposure to light or humidity. Recommended storage: in amber vials at -20°C under inert gas (N₂/Ar). Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation when properly sealed .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., p38 MAP kinase) may arise from variations in assay conditions (e.g., ATP concentration, pH). To address this:

  • Use standardized protocols (e.g., IC₅₀ determination with 10 µM ATP).
  • Validate results with orthogonal assays (e.g., SPR for binding affinity).
  • Control for off-target effects using kinase profiling panels .

Q. How can computational modeling guide the design of derivatives with enhanced binding to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like cyclooxygenase-2 (COX-2). The 4-propylbenzoyl group may occupy hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds. QSAR models based on substituent electronic parameters (Hammett σ) can optimize activity .

Q. What experimental approaches elucidate the compound’s role in supramolecular assemblies?

  • X-ray crystallography : To analyze hydrogen-bonding networks (e.g., C=O···H-N interactions).
  • FT-IR : To detect shifts in carbonyl stretches (~1680 cm⁻¹) upon coordination.
  • TGA/DSC : To assess thermal stability of co-crystals or metal-organic frameworks (MOFs) .

Q. How do solvent polarity and catalyst choice affect regioselectivity in downstream derivatization?

In Suzuki-Miyaura coupling, polar aprotic solvents (DMF) favor coupling at the pyridine’s 5-position, while Pd(PPh₃)₄ increases yields (>80%) compared to PdCl₂. For Friedel-Crafts acylation, AlCl₃ in dichloroethane directs electrophilic substitution to the benzoyl group’s para position .

Key Recommendations for Researchers

  • Synthetic Challenges : Prioritize anhydrous conditions to minimize hydrolysis of the benzoyl chloride intermediate .
  • Data Reproducibility : Share raw spectral data and crystallization parameters in public repositories (e.g., Cambridge Structural Database).
  • Safety : Use fume hoods and PPE when handling reactive intermediates (e.g., benzoyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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